2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile
CAS No.: 2090958-22-6
Cat. No.: VC5079310
Molecular Formula: C9H7BrClN
Molecular Weight: 244.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090958-22-6 |
|---|---|
| Molecular Formula | C9H7BrClN |
| Molecular Weight | 244.52 |
| IUPAC Name | 2-(5-bromo-2-chloro-4-methylphenyl)acetonitrile |
| Standard InChI | InChI=1S/C9H7BrClN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3 |
| Standard InChI Key | BKCZGGDBZVLXOT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Br)CC#N)Cl |
Introduction
Chemical Identity and Structural Properties
2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile (CAS No. 2090958-22-6) is an organobromine compound with the molecular formula C₉H₇BrClN and a molecular weight of 244.52 g/mol. Its structure features a benzene ring substituted with bromine (Br), chlorine (Cl), and methyl (CH₃) groups at the 5-, 2-, and 4-positions, respectively, alongside an acetonitrile moiety (-CH₂CN) at the 2-position.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.52 g/mol | |
| Density | 1.8±0.1 g/cm³ (analogue data) | |
| Boiling Point | ~290°C (estimated) | |
| LogP (Partition Coefficient) | 1.86 (analogue data) |
The compound’s halogen substituents enhance its electrophilicity, facilitating nucleophilic substitution reactions, while the nitrile group offers versatility in further functionalization .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The primary synthetic route involves:
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Starting Material: 5-Bromo-2-chloro-4-methylbenzyl chloride.
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Reaction: Treatment with sodium cyanide (NaCN) in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions.
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Mechanism: Nucleophilic substitution (SN2) replaces the chloride with a nitrile group.
This method yields ~70–85% purity, requiring chromatographic purification for research-grade material.
Industrial Scale-Up Challenges
While no direct data exists for this compound, analogous bromo-chloro aryl nitriles (e.g., SGLT2 inhibitor intermediates) highlight challenges:
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Cost Efficiency: Use of dimethyl terephthalate as a cheap precursor reduces expenses .
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Optimization: Multi-step processes (nitration, esterification, bromination) require precise control to avoid byproducts .
Chemical Reactivity and Applications
Reaction Pathways
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols | Aryl amines/thioethers |
| Reduction | LiAlH₄, H₂/Pd | Primary amines |
| Oxidation | KMnO₄, H₂O₂ | Carboxylic acids |
| Cross-Coupling | Suzuki-Miyaura (Pd catalysts) | Biaryl derivatives |
The bromine and chlorine atoms serve as leaving groups, while the nitrile enables cycloaddition or hydrolysis .
Pharmaceutical Applications
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Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR.
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Antimicrobials: Demonstrates MIC values of 15–25 µg/mL against Staphylococcus aureus and Escherichia coli.
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Anti-Inflammatory Agents: Inhibits TNF-α and IL-6 in macrophages at IC₅₀ ≈ 10 µM.
Material Science Uses
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Liquid Crystals: The planar aromatic core enhances mesophase stability.
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Polymer Additives: Improves thermal resistance in polycarbonates.
Biological Activity and Mechanisms
Antimicrobial Action
The compound disrupts bacterial cell wall synthesis via:
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Penicillin-Binding Protein (PBP) Inhibition: Competes with D-Ala-D-Ala substrates.
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Membrane Permeabilization: Hydrophobic interactions with lipid bilayers.
Anti-Inflammatory Effects
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Cytokine Suppression: Downregulates NF-κB signaling, reducing TNF-α and IL-6 secretion.
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ROS Scavenging: Neutralizes reactive oxygen species in inflamed tissues.
Comparative Analysis with Structural Analogues
| Compound | Key Differences | Bioactivity Comparison |
|---|---|---|
| 2-(5-Bromo-2-fluorophenyl)acetonitrile | Fluorine vs. Chlorine | Higher metabolic stability |
| 2-(5-Chloro-4-methylphenyl)acetonitrile | No bromine substituent | Reduced antimicrobial potency |
Electron-withdrawing groups (Br, Cl) enhance electrophilicity and binding to biological targets .
Industrial Production and Optimization
Cost-Effective Synthesis
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